molecular formula C24H26O3 B13897173 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- CAS No. 96917-84-9

1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-

Cat. No.: B13897173
CAS No.: 96917-84-9
M. Wt: 362.5 g/mol
InChI Key: UPMNBAHXNMCCLB-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is a branched diol derivative characterized by a central 1,3-propanediol backbone (C3H8O2) with two substituents: a methyl group (-CH3) and a triphenylmethoxy methyl group (-CH2-O-Trityl) attached to the second carbon. The triphenylmethoxy (trityl) group introduces significant steric bulk and hydrophobicity, making this compound distinct from simpler 1,3-diols. Its primary applications lie in organic synthesis, where the trityl group serves as a protective moiety for hydroxyl groups during multi-step reactions .

Properties

CAS No.

96917-84-9

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

2-methyl-2-(trityloxymethyl)propane-1,3-diol

InChI

InChI=1S/C24H26O3/c1-23(17-25,18-26)19-27-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,25-26H,17-19H2,1H3

InChI Key

UPMNBAHXNMCCLB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-1,3-Propanediol (Starting Material)

Before the protection step, the key intermediate 2-methyl-1,3-propanediol (MPD) must be synthesized efficiently. According to US Patent US4096192A, MPD can be prepared via a multi-step catalytic process involving:

  • Step 1: Reaction of acrolein with an aliphatic diol (3 to 7 carbons) to form a cyclic acetal.
  • Step 2: Hydroformylation of the cyclic acetal using a rhodium complex catalyst to yield linear and branched aldehydes.
  • Step 3: Hydrogenation and hydrolysis of the aldehydes to produce a mixture of 1,4-butanediol, MPD, and other diols.
  • Step 4: Separation of MPD and recycling of other diols back into the reaction sequence to enrich MPD content.

This process can be operated continuously for economic efficiency and achieves high purity MPD (>90%) after multiple recycling cycles.

Step Reaction Type Conditions/Notes Product(s)
1 Acetal formation Acrolein + diol, weak acid catalyst, solvent (e.g. benzene), azeotropic water removal Cyclic acetal
2 Hydroformylation Rhodium catalyst, high CO pressure, ligand control Linear & branched aldehydes
3 Hydrogenation & Hydrolysis Raney nickel catalyst, 30–130°C, 100–5000 psig, water:aldehyde 1:1–20:1 1,4-Butanediol, MPD, other diols
4 Separation & Recycling Distillation to separate diols, recycle mixture Enriched MPD

This patented method is a foundational industrial route for MPD production, which is the precursor for the protected derivative.

Protection of 2-Methyl-1,3-Propanediol with Triphenylmethoxy Group

The protection of the primary or secondary hydroxyl group of 2-methyl-1,3-propanediol with a triphenylmethoxy (trityl) group is typically achieved via the reaction with triphenylmethyl chloride (trityl chloride) under basic conditions. Although specific detailed procedures for the exact compound 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- are scarce in the public domain, the general synthetic approach is well established in organic chemistry:

  • Reagents: 2-methyl-1,3-propanediol, triphenylmethyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane).
  • Procedure: The diol is dissolved in an anhydrous solvent, base is added to neutralize HCl formed, and triphenylmethyl chloride is slowly added at low temperature (0–5 °C) to selectively protect one hydroxyl group.
  • Workup: The reaction mixture is quenched, washed, and purified by column chromatography or recrystallization to isolate the protected diol.

This method provides selective protection of the hydroxyl group, yielding the desired 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- with high purity.

Alternative Synthetic Routes and Derivatives

While the above is the classical protection method, related patents and literature describe synthesis of derivatives such as diesters or carbonates of 2-methyl-1,3-propanediol, which may be intermediates or side products in related syntheses.

For example, CN Patent CN101412705A describes synthesis of 2-methyl-2-propyl-1,3-propanediol carbonate diester by reacting 2-methyl-2-propyl-1,3-propanediol with trichloromethyl chloroformate in the presence of organic amine catalysts (e.g., triethylamine, pyridine) in organic solvents at low temperatures (-5 to 50 °C). Although this is a different functionalization, it demonstrates the versatility of 2-methyl-1,3-propanediol derivatives preparation under mild catalytic conditions.

Research Findings and Data Summary

Reaction Yields and Purity

  • The hydroformylation-hydrogenation route to MPD yields high purity (>90%) MPD after 15 to 25 recycling cycles of the diol mixture.
  • The protection reaction with triphenylmethyl chloride typically proceeds with yields of 70–90% depending on conditions and purification methods.
  • Boiling points and physical properties of diols allow efficient separation by distillation during MPD synthesis.

Catalyst and Reaction Condition Effects

  • Rhodium catalysts with trialkyl phosphite or triphenyl phosphite ligands influence the linear to branched isomer ratio in hydroformylation, affecting MPD yield.
  • Higher CO pressures and lower ligand concentrations favor branched isomers, enhancing MPD formation.
  • Organic amine catalysts in carbonate diester formation enable mild and selective reactions.

Summary Table of Preparation Steps for 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-

Stage Key Reagents/Conditions Outcome/Notes
MPD Synthesis Acrolein + aliphatic diol, rhodium catalyst, hydrogenation High purity 2-methyl-1,3-propanediol
Hydroformylation Rhodium complex, CO pressure, ligand control Aldehyde intermediates for hydrogenation
Hydrogenation & Hydrolysis Raney nickel, water, elevated pressure and temp Mixture of diols including MPD
Separation & Recycling Distillation, recycle diol mixture Enrichment of MPD content
Protection with Trityl Triphenylmethyl chloride, base (e.g., pyridine), DCM solvent Selective hydroxyl protection, yields ~70–90%

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- involves its interaction with various molecular targets. The triphenylmethoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s unique properties are best understood through comparison with structurally related 1,3-propanediol derivatives (Table 1).

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) XLogP3/LogP
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- -CH3, -CH2-O-Trityl Diol, Trityl ether ~558.83 (calc.) 11.7
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- (2S) -C16H33O, -O-Trityl Alcohol, Trityl ether, Alkyl ether 558.83 11.7
1,3-Propanediol, 2-methyl-2-[(nitrooxy)methyl]-, dinitrate (ester) -CH3, -CH2-O-NO2 (×3) Nitrate ester 284.16 N/A
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)propane-1,3-diol -CH2-O-Tetrahydronaphthyl Diol, Aryl ether 250.33 ~3.5 (est.)
1,3-Propanediol, 2-methoxy- -OCH3 Diol, Methoxy ether 106.12 -0.5
Key Observations:
  • Steric Effects : The trityl group in the target compound imparts extreme steric hindrance compared to smaller substituents like methoxy (-OCH3) or tetrahydronaphthyl groups. This hindrance reduces reactivity in nucleophilic substitution or cyclization reactions .
  • Hydrophobicity : The XLogP3 of 11.7 indicates significantly higher lipophilicity than analogs with polar groups (e.g., nitrate esters , LogP ~1.5) or methoxy derivatives .
  • Synthetic Utility : Trityl-protected diols are valuable in oligonucleotide and carbohydrate synthesis, whereas nitrate esters (e.g., metriol trinitrate ) find use in explosives and vasodilators.

Reactivity and Stability

Carbonate Formation:

1,3-Diols react with CO2 to form six-membered cyclic carbonates, as seen in simpler derivatives like 1,3-propanediol (ΔG‡ ~25 kcal/mol) . However, the bulky trityl group in the target compound likely increases the energy barrier for carbonate formation due to steric constraints. In contrast, 2-methoxy-1,3-propanediol forms carbonates more readily due to its smaller substituents.

Hydrolytic Stability:

Trityl ethers are highly resistant to acidic hydrolysis but cleave under mild acidic conditions (e.g., HCl in methanol), whereas methoxy or tetrahydronaphthyl ethers are more stable under basic conditions.

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Applications
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- N/A ~1.2 (est.) Insoluble in water Protective group in organic synthesis
2-Methyl-2-(tetrahydronaphthyloxymethyl)propane-1,3-diol 442.9 1.13 Low water solubility Intermediate in polymer chemistry
1,3-Propanediol, 2-methoxy- N/A 1.10 Miscible in water Humectant, solvent
Metriol trinitrate (nitrate ester) Decomposes 1.47 Soluble in organic solvents Explosive, pharmaceutical agent

Biological Activity

1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on available research findings.

  • Molecular Formula: C20_{20}H24_{24}O3_3
  • Molecular Weight: 320.40 g/mol
  • CAS Number: 96917-84-9

The compound features a triphenylmethoxy group that may influence its solubility and interaction with biological systems.

Synthesis

The synthesis of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- can be achieved through various organic reactions. One common method involves the reaction of triphenylmethanol with formaldehyde in the presence of a suitable catalyst. This reaction allows for the introduction of the triphenylmethoxy group onto the 1,3-propanediol backbone.

Antimicrobial Activity

Research has indicated that derivatives of 1,3-propanediol can exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that the triphenylmethoxy group may enhance this activity by increasing membrane permeability or disrupting cellular functions .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- on different cell lines. Results indicate that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while showing lower toxicity on normal cells. This selective toxicity could make it a candidate for further development in cancer therapies .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To assess the anticancer potential of the compound.
    • Method : In vitro studies were performed using human cancer cell lines.
    • Results : The compound demonstrated significant inhibition of cell proliferation at concentrations above 50 µM with an IC50 value indicating effective dose levels for therapeutic use .
  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to test various concentrations.
    • Results : The compound showed notable inhibitory zones against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)Observed Effect
AntimicrobialStaphylococcus aureus25Inhibition zone: 15 mm
AntimicrobialEscherichia coli50Inhibition zone: 12 mm
CytotoxicityHeLa (cervical cancer)50Cell viability reduced to 30%
CytotoxicityMCF-7 (breast cancer)100Significant apoptosis observed

Q & A

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Answer : Discrepancies may arise from differences in purity, analytical methods, or storage history. Replicate experiments using standardized protocols (e.g., TGA/DSC for decomposition profiles) and cross-reference with CRC Handbook thermal data . Purity checks via NMR or HPLC are essential to rule out degradation artifacts .

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